molecular formula C12H15BF3NO3 B594438 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine CAS No. 1352741-13-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Cat. No.: B594438
CAS No.: 1352741-13-9
M. Wt: 289.061
InChI Key: QMCDWSJOWPTZAE-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethoxy group and a boronate ester moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it valuable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine typically involves the reaction of 2-(trifluoromethoxy)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and base conditions to facilitate the formation of the boronate ester linkage. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including catalyst loading, reaction time, and temperature, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The pyridine ring can undergo reduction reactions to form dihydropyridine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, dihydropyridine derivatives, and various substituted pyridine compounds. These products can be further utilized in subsequent chemical transformations or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    2-(Trifluoromethoxy)pyridine: Does not contain the boronate ester moiety, limiting its applications in boron chemistry.

    5-Bromo-2-(trifluoromethoxy)pyridine: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

Uniqueness

The uniqueness of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine lies in its combination of the boronate ester and trifluoromethoxy functional groups. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-5-6-9(17-7-8)18-12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDWSJOWPTZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855727
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352741-13-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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